N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of benzyl and benzyloxy groups attached to an ethanamine backbone, with a chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with sodium benzyloxide to form benzyl benzyloxy ether.
Amination: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethylamine group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethylamine derivatives.
Substitution: Azidoethyl or thioethyl derivatives.
Scientific Research Applications
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds, particularly those with anticancer properties.
Industry: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. These interactions are mediated through pathways involving nucleophilic substitution reactions.
Comparison with Similar Compounds
N-Benzyl-2-(benzyloxy)ethan-1-amine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
N-Benzyl-2-(benzyloxy)-N-methyl-ethan-1-amine:
Uniqueness: N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential for biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93509-76-3 |
---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C18H22ClNO/c19-11-12-20(15-17-7-3-1-4-8-17)13-14-21-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
AYAGNMSWCFITKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCC2=CC=CC=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.